molecular formula C9H11NO5 B5827965 2-ethoxy-4-(hydroxymethyl)-6-nitrophenol CAS No. 677310-20-2

2-ethoxy-4-(hydroxymethyl)-6-nitrophenol

Cat. No.: B5827965
CAS No.: 677310-20-2
M. Wt: 213.19 g/mol
InChI Key: ZOQLUAXOMCJMKI-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(hydroxymethyl)-6-nitrophenol is a phenolic compound featuring three distinct substituents: an ethoxy group (-OCH₂CH₃) at position 2, a hydroxymethyl group (-CH₂OH) at position 4, and a nitro group (-NO₂) at position 4.

The hydroxymethyl group is notable for enhancing polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to non-polar alkyl substituents. The nitro group, a strong electron-withdrawing moiety, increases the acidity of the phenolic hydroxyl group (pKa ~7–8 for nitrophenols) and influences electronic interactions in molecular systems. The ethoxy group contributes steric bulk and moderate electron-donating effects, balancing the nitro group’s electron withdrawal .

Properties

IUPAC Name

2-ethoxy-4-(hydroxymethyl)-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-2-15-8-4-6(5-11)3-7(9(8)12)10(13)14/h3-4,11-12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQLUAXOMCJMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358422
Record name 2-Ethoxy-4-(hydroxymethyl)-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677310-20-2
Record name 2-Ethoxy-4-(hydroxymethyl)-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-(hydroxymethyl)-6-nitrophenol typically involves the nitration of 2-ethoxy-4-(hydroxymethyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-(hydroxymethyl)-6-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxy-4-(hydroxymethyl)-6-nitrophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-(hydroxymethyl)-6-nitrophenol depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The ethoxy group can affect the compound’s solubility and membrane permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

A comparative analysis of substituent positions and types reveals critical differences in solubility, acidity, and reactivity.

Table 1: Substituent and Property Comparison
Compound Name Substituents (Positions) Molecular Weight Key Properties
2-Ethoxy-4-(hydroxymethyl)-6-nitrophenol 2-OCH₂CH₃, 4-CH₂OH, 6-NO₂ 243.19 (calc.) High polarity, moderate solubility
2-Methoxy-4-methyl-6-nitrophenol 2-OCH₃, 4-CH₃, 6-NO₂ 197.17 (calc.) Lower polarity, reduced solubility
4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol 2-CH₂N(CH₃)₂, 4-Cl, 6-NO₂ 230.65 Low solubility, basic amino group
2,6-Dichloro-4-nitrophenol 2-Cl, 4-NO₂, 6-Cl 208.00 High acidity (pKa ~3.7), lipophilic

Key Observations :

  • Hydroxymethyl vs. Methyl: The hydroxymethyl group in the target compound increases polarity and solubility compared to 2-methoxy-4-methyl-6-nitrophenol, where the methyl group contributes to hydrophobicity.
  • Ethoxy vs.
  • Nitro Group Positioning: All compared compounds retain the nitro group at position 6, which strongly withdraws electrons, increasing phenolic acidity.

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